2-Bromo-4-chloro-1-Naphthalenol
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Overview
Description
2-Bromo-4-chloro-1-Naphthalenol is an organic compound with the molecular formula C10H6BrClO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and chlorine substituents along with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-Naphthalenol typically involves the bromination and chlorination of 1-naphthol. One common method is to start with 1-naphthol and subject it to bromination using bromine in the presence of a suitable solvent like acetic acid. The resulting product, 2-bromo-1-naphthol, is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-1-Naphthalenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
Substitution: Formation of various substituted naphthalenols.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dehalogenated naphthalenes or naphthalenols.
Scientific Research Applications
2-Bromo-4-chloro-1-Naphthalenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-1-Naphthalenol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the hydroxyl group allows it to form hydrogen bonds and halogen bonds with target molecules, affecting their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-naphthol: Similar structure but lacks the chlorine substituent.
2-Chloro-1-naphthol: Similar structure but lacks the bromine substituent.
1-Naphthol: Parent compound without halogen substituents.
Uniqueness
2-Bromo-4-chloro-1-Naphthalenol is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its biological activity and make it a valuable intermediate in organic synthesis .
Properties
CAS No. |
90948-00-8 |
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Molecular Formula |
C10H6BrClO |
Molecular Weight |
257.51 g/mol |
IUPAC Name |
2-bromo-4-chloronaphthalen-1-ol |
InChI |
InChI=1S/C10H6BrClO/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5,13H |
InChI Key |
BXPOLMPVNPQDSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)Br)Cl |
Origin of Product |
United States |
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